molecular formula C56H86N4O45 B14079409 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14079409
M. Wt: 1535.3 g/mol
InChI Key: BGTWRLVANFQVOI-UHFFFAOYSA-N
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Description

Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronic acid is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. Hyaluronate Octasaccharide, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological and physiological roles, particularly in maintaining tissue hydration and facilitating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using specific hyaluronidases. The process involves the controlled enzymatic cleavage of hyaluronic acid to produce oligosaccharides of defined lengths. The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzymes. For instance, bovine testicular hyaluronidase is commonly used for this purpose, and the reaction is often carried out at a pH of around 4.0 to 6.0 .

Industrial Production Methods

In an industrial setting, the production of Hyaluronate Octasaccharide involves the use of size exclusion chromatography and anion-exchange chromatography to purify the oligosaccharides after enzymatic digestion. These methods help in obtaining oligosaccharides of specific lengths and high purity. The process may also involve the use of electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Hyaluronate Octasaccharide undergoes various chemical reactions, including hydrolysis, oxidation, and transglycosylation. Hydrolysis is a common reaction where the glycosidic bonds are cleaved, resulting in smaller saccharide units. Oxidation reactions can modify the functional groups on the saccharide units, potentially altering their biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hyaluronidase enzymes for hydrolysis and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, with hydrolysis typically occurring at acidic pH and oxidation reactions requiring specific oxidizing agents and controlled environments .

Major Products

The major products formed from these reactions include smaller oligosaccharides and modified saccharides with altered functional groups. These products can have different biological activities and applications depending on the specific modifications made.

Scientific Research Applications

Hyaluronate Octasaccharide has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Hyaluronate Octasaccharide involves its interaction with specific cell surface receptors and extracellular matrix components. It can bind to receptors such as CD44 and RHAMM, facilitating cellular signaling pathways that promote cell proliferation, migration, and differentiation. Additionally, it can modulate the activity of enzymes involved in the degradation of extracellular matrix components, thereby influencing tissue remodeling and repair processes .

Comparison with Similar Compounds

Hyaluronate Octasaccharide is unique compared to other similar compounds due to its specific length and biological activity. Similar compounds include other hyaluronic acid oligosaccharides such as tetrasaccharides and hexasaccharides. While these shorter oligosaccharides also have biological activities, the octasaccharide form is particularly noted for its ability to modulate cellular processes more effectively due to its optimal size for receptor binding and signaling .

Conclusion

Hyaluronate Octasaccharide is a versatile compound with significant applications in various scientific fields. Its unique properties and biological activities make it a valuable tool in research and industry, particularly in the development of novel therapeutic and cosmetic products.

Properties

Molecular Formula

C56H86N4O45

Molecular Weight

1535.3 g/mol

IUPAC Name

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)

InChI Key

BGTWRLVANFQVOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

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